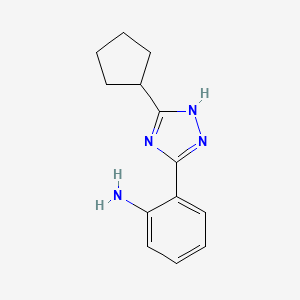
2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline
Overview
Description
“2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing at least two different elements. In this case, the elements are nitrogen and carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would include a 1,2,4-triazole ring attached to an aniline group and a cyclopentyl group. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .
Scientific Research Applications
Microtubule-Binding Agents : 1,2,3-triazole analogs of combretastatin A-4, which include structures similar to 2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline, have been found to be potential microtubule-binding agents with cytotoxicity and tubulin inhibition properties. These compounds have shown promising results in molecular modeling studies (Odlo et al., 2010).
Azo Dyes : New 1,2,4-triazole colorants have been synthesized using compounds similar to this compound. These azo dyes show variable tautomerism influenced by substituents and have been characterized by various spectroscopic techniques (Al-Sheikh et al., 2014).
C–H Amidation of Arenes : Ruthenium-catalyzed C–H amidation of arenes with sulfonyl azides using 2-aryl-1,2,3-triazoles, related to the compound , provides an environmentally friendly protocol for C–N bond formation. This method is suitable for the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives (Wang et al., 2016).
Biological Evaluation of Oxadiazole Derivatives : A series of compounds including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, similar in structure to the query compound, have been synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
Photoluminescent Copper(I) Complexes : Copper(I) complexes incorporating amido-triazole and diphosphine ligands have been prepared. These complexes, including compounds like N-phenyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline, exhibit long-lived photoluminescence with diverse colors and quantum yields (Manbeck et al., 2011).
Antimicrobial Activity of Triazolyl Oxadiazoles : New triazolyl derived 1,3,4-oxadiazoles, related to the compound of interest, demonstrate moderate antibacterial and potent antifungal activity against tested strains (Venkatagiri et al., 2018).
Future Directions
properties
IUPAC Name |
2-(5-cyclopentyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-11-8-4-3-7-10(11)13-15-12(16-17-13)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,14H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZORXRRNBYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NN2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate](/img/structure/B7971640.png)
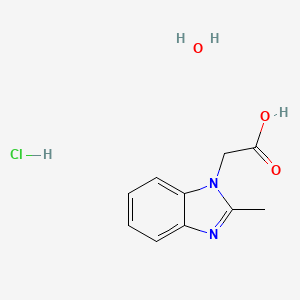
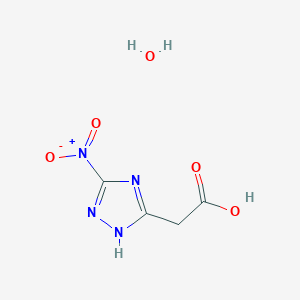
![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride](/img/structure/B7971662.png)

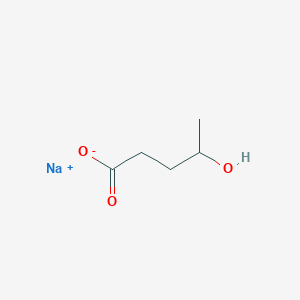
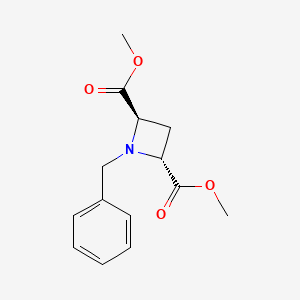
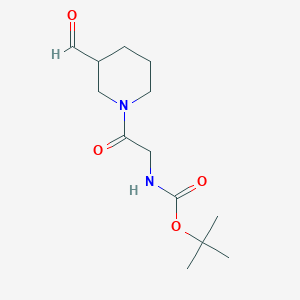

![(3Z)-3-(1,3-Benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7971713.png)

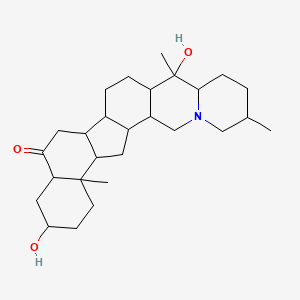
![(2E,8E,10E,12E,14E)-16-[(3-amino-3,6-dideoxyhexopyranosyl)oxy]-18,20,24-trihydroxy-6-methyl-4,22-dioxo-5,27-dioxabicyclo[24.1.0]heptacosa-2,8,10,12,14-pentaene-19-carboxylic acid](/img/structure/B7971741.png)